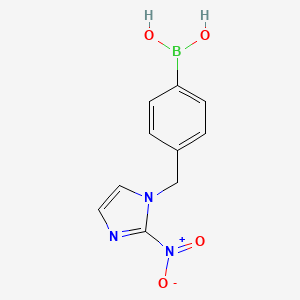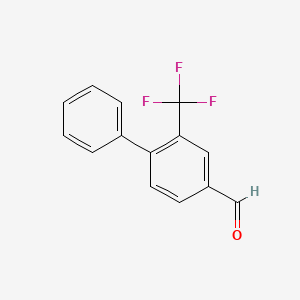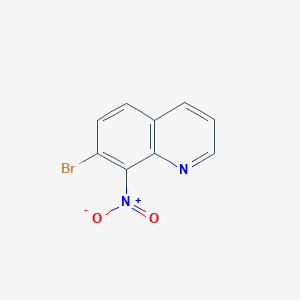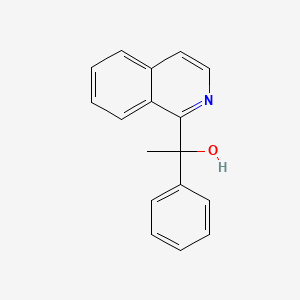
(4-((2-Nitro-1H-imidazol-1-yl)methyl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-((2-Nitro-1H-imidazol-1-yl)methyl)phenyl)boronic acid is a compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a (2-nitro-1H-imidazol-1-yl)methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form substituted imidazoles under mild reaction conditions . The nitro group can be introduced via nitration reactions, and the boronic acid group can be attached using Suzuki-Miyaura coupling reactions, which are catalyzed by palladium complexes .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and coupling reactions, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the desired reaction conditions and to minimize the risk of side reactions.
Analyse Chemischer Reaktionen
Types of Reactions
(4-((2-Nitro-1H-imidazol-1-yl)methyl)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The imidazole ring can participate in reduction reactions, leading to the formation of different substituted imidazoles.
Substitution: The boronic acid group can undergo substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents such as hydrogen gas or sodium borohydride for reduction reactions, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino-substituted imidazole, while substitution reactions involving the boronic acid group could lead to various aryl-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4-((2-Nitro-1H-imidazol-1-yl)methyl)phenyl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds .
Biology and Medicine
The imidazole ring is a common motif in many pharmaceuticals, and the nitro group can be further modified to enhance biological activity .
Industry
In industry, this compound can be used in the development of new materials, such as polymers and catalysts.
Wirkmechanismus
The mechanism by which (4-((2-Nitro-1H-imidazol-1-yl)methyl)phenyl)boronic acid exerts its effects depends on its specific application. In medicinal chemistry, the imidazole ring can interact with various biological targets, such as enzymes and receptors, through hydrogen bonding and π-π interactions. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other boronic acids and imidazole derivatives, such as:
- (4-(1H-imidazol-1-yl)phenyl)boronic acid
- (4-(2-nitro-1H-imidazol-1-yl)phenyl)boronic acid
- (4-((2-amino-1H-imidazol-1-yl)methyl)phenyl)boronic acid
Uniqueness
What sets (4-((2-Nitro-1H-imidazol-1-yl)methyl)phenyl)boronic acid apart is the combination of the nitro group and the boronic acid moiety. This unique structure allows for a wide range of chemical modifications and applications, making it a versatile compound in both research and industrial settings.
Eigenschaften
CAS-Nummer |
137756-87-7 |
|---|---|
Molekularformel |
C10H10BN3O4 |
Molekulargewicht |
247.02 g/mol |
IUPAC-Name |
[4-[(2-nitroimidazol-1-yl)methyl]phenyl]boronic acid |
InChI |
InChI=1S/C10H10BN3O4/c15-11(16)9-3-1-8(2-4-9)7-13-6-5-12-10(13)14(17)18/h1-6,15-16H,7H2 |
InChI-Schlüssel |
KCBMFWPZUXTRFV-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(C=C1)CN2C=CN=C2[N+](=O)[O-])(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![6-[(4-methylphenyl)methoxy]-7H-purin-2-amine](/img/structure/B11863673.png)

![6-Bromo-2-(chloromethyl)imidazo[1,2-A]pyrimidine](/img/structure/B11863681.png)




